2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Historical Development of Thienopyridine Chemistry
The chemistry of thienopyridines has evolved significantly, driven largely by the therapeutic potential of its derivatives. A pivotal moment in the history of this class of compounds was the discovery and development of drugs like ticlopidine (B1205844) and its successor, clopidogrel (B1663587). academie-sciences.fr These compounds, which are derivatives of the thieno[3,2-c]pyridine (B143518) scaffold, emerged as potent inhibitors of platelet aggregation and have had a major impact on the management of atherothrombotic events. academie-sciences.frnih.gov
The development path for these drugs was not straightforward. Ticlopidine and clopidogrel are prodrugs, meaning they require metabolic activation in the body to be converted into their active forms. academie-sciences.fr The active metabolite itself proved to be highly unstable, which presented considerable challenges for its chemical synthesis, storage, and characterization. academie-sciences.fr In fact, the precise mechanism of action for these major antithrombotic drugs was not fully understood until more than three decades after the initial discovery of ticlopidine. academie-sciences.fr Clopidogrel, patented in 1982 and approved for medical use in 1997, became a blockbuster drug, ranking as the second-best-selling pharmaceutical globally in 2010. academie-sciences.frwikipedia.org This commercial success spurred further research into the synthesis and application of various thienopyridine analogues.
Structural Classes and Nomenclature of Thienopyridine Derivatives
The structural diversity of thienopyridines arises from the different ways the thiophene (B33073) and pyridine (B92270) rings can be fused, a process known as annulation. This results in six possible isomers, each with a unique arrangement of atoms and distinct chemical properties. researchgate.net The nomenclature of these isomers specifies the bond of the thiophene ring ( chemicalbook.comnih.gov, chemicalbook.comnih.gov, or researchgate.netnih.gov) that is fused to a bond of the pyridine ring ([b] or [c]). researchgate.net
The specific compound of interest, 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine , belongs to the thieno[3,2-c]pyridine isomeric class. The designation "4H,5H,6H,7H" indicates that the pyridine portion of the fused ring system is fully saturated, making it a tetrahydrothienopyridine derivative. researchgate.netnih.gov
| Isomer Name | Description of Ring Fusion |
| thieno[2,3-b]pyridine | Thiophene C2-C3 fused to Pyridine C2-C3 |
| thieno[3,2-b]pyridine | Thiophene C3-C2 fused to Pyridine C2-C3 |
| thieno[2,3-c]pyridine | Thiophene C2-C3 fused to Pyridine C3-C4 |
| thieno[3,2-c]pyridine | Thiophene C3-C2 fused to Pyridine C3-C4 |
| thieno[3,4-b]pyridine | Thiophene C3-C4 fused to Pyridine C2-C3 |
| thieno[3,4-c]pyridine | Thiophene C3-C4 fused to Pyridine C3-C4 |
The properties of the specific compound are detailed below:
| Property | Value |
| Compound Name | 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Molecular Formula | C₇H₈ClNS |
| InChI Key | GDOVYGFMYALPEF-UHFFFAOYSA-N |
| Monoisotopic Mass | 173.00659 Da |
| Structure | A thieno[3,2-c]pyridine core with a chlorine atom at position 2 and a saturated pyridine ring. |
Theoretical Significance of the Thieno[3,2-c]pyridine Scaffold in Organic Chemistry
The thieno[3,2-c]pyridine scaffold holds considerable theoretical significance in organic and medicinal chemistry. As a fused heterocyclic system, it serves as a valuable synthon, or building block, for the construction of more complex molecular architectures. researchgate.net The unique electronic properties stemming from the fused rings enable chemical transformations that might otherwise be inaccessible, thus expanding the scope of synthetic organic chemistry. researchgate.net
The pyridine component of the scaffold is inherently basic and electron-deficient, which makes it susceptible to nucleophilic substitution reactions, typically at the positions alpha and gamma to the nitrogen atom. nih.gov The fusion with the electron-rich thiophene ring modulates this reactivity, creating a scaffold with a nuanced chemical character that can be selectively functionalized. This ability to be modified in predictable ways is crucial for designing molecules with specific properties.
The significance of the thieno[3,2-c]pyridine core is underscored by its presence in highly successful drugs like clopidogrel. academie-sciences.fr The scaffold provides the necessary structural framework for interaction with biological targets. Organic chemists continue to explore this and other thienopyridine isomers not just for their biological activity but also for their potential in materials science, where the electronic properties of such conjugated systems are of great interest. researchgate.netresearchgate.net The unexhausted potential of thienopyridine derivatives as synthons continues to attract significant attention from organic chemists. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVYGFMYALPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 Chloro 4h,5h,6h,7h Thieno 3,2 C Pyridine
Reactions at the Chlorine Atom
The chlorine atom at the 2-position of the thieno[3,2-c]pyridine (B143518) ring is a key handle for introducing molecular diversity. This position is activated towards substitution reactions due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine (B92270) ring.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing 2-chloropyridine (B119429) systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the chloride ion. abertay.ac.uk The presence of the pyridine nitrogen atom helps to stabilize the negative charge in the intermediate, facilitating the reaction, particularly for attack at the 2- and 4-positions. abertay.ac.uk
A variety of nucleophiles can be employed to displace the chlorine atom in chlorothienopyridines. These include primary and secondary amines, alkoxides, and thiols. abertay.ac.uk While specific examples for 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems like 2-chlorothienopyridones and 4-chlorothienopyrimidines. researchgate.netresearchgate.net These reactions typically proceed under basic conditions, often with heating, to afford the corresponding substituted thienopyridine derivatives in good yields. For instance, reactions with amines or amino acid derivatives are common for creating libraries of bioactive compounds. researchgate.netresearchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type | Typical Conditions | Reference Example System |
|---|---|---|---|
| Primary/Secondary Amines (e.g., Aniline, Piperidine) | 2-Amino-thieno[3,2-c]pyridine | Base (e.g., K₂CO₃, NaH), Heat, Solvent (e.g., DMF, Dioxane) | 2-Chlorothienopyridone researchgate.net |
| Alkoxides (e.g., Sodium Methoxide) | 2-Methoxy-thieno[3,2-c]pyridine | NaOR in corresponding alcohol (e.g., MeOH), Heat | Chlorothienopyridines abertay.ac.uk |
| Thiolates (e.g., Sodium Thiophenoxide) | 2-Thioether-thieno[3,2-c]pyridine | NaSR, Solvent (e.g., DMF) | 2-Halopyridinium salts chemrxiv.org |
| Amino Acids (e.g., L-Phenylalanine) | 2-(Amino acid)-thieno[3,2-c]pyridine | Base, Heat | 4-Chlorothienopyrimidines researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond at the 2-position of the thienopyridine ring is a suitable electrophilic partner for these transformations. researchgate.netlibretexts.orgyoutube.com
The Suzuki-Miyaura coupling involves the reaction of the chloro-thienopyridine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. dntb.gov.ua This reaction is widely used to form biaryl structures. For 2-chloropyridine substrates, catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the chloro-thienopyridine with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing arylalkynes and conjugated enynes. mdpi.com
The Heck reaction forms a new carbon-carbon bond by coupling the chloro-thienopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The reaction leads to the formation of substituted alkenes, typically with high stereoselectivity for the trans isomer. organic-chemistry.org
A closely related and highly important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method offers a broad substrate scope and functional group tolerance for the synthesis of aryl amines. A successful Buchwald-Hartwig amination has been reported for a 2-chloro-thieno[2,3-b]pyridone derivative, demonstrating the viability of this reaction on the thienopyridine scaffold. researchgate.netresearchgate.net
Table 2: Typical Conditions for Cross-Coupling Reactions of 2-Chloro-heterocycles
| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Reference System |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-Chloropyridines dntb.gov.ua |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(OAc)₂ (+ CuI) | PPh₃ | Et₃N, DIPEA | Halogenated Pyridines mdpi.com |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd/C | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | Aryl Halides organic-chemistry.org |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | Cs₂CO₃, NaOt-Bu, LiHMDS | 2-Chlorothienopyridone researchgate.net |
Transformations on the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for a range of derivatization strategies.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core readily undergoes N-alkylation with alkyl halides. This reaction is a standard method for introducing alkyl substituents onto the pyridine nitrogen. For example, the parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is alkylated with methyl 2-chloro-o-chlorophenylacetate in the presence of potassium carbonate in dimethylformamide (DMF) to produce a key intermediate. google.com This demonstrates a straightforward SN2 reaction where the nitrogen acts as the nucleophile.
Similarly, N-acylation can be achieved by reacting the thienopyridine with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen, forming an amide linkage. This transformation is useful for modifying the electronic properties of the ring system and for synthesizing precursors to other functional groups.
Table 3: Examples of N-Alkylation of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Scaffold
| Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|
| Methyl 2-chloro-o-chlorophenylacetate | K₂CO₃ / DMF | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate | google.com |
| Methyl 2-chloro-phenylacetate | K₂CO₃ / DMF | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]phenylacetate | google.com |
| Ethyl 2-chloro-o-methyl-phenylacetate | K₂CO₃ / DMF | Ethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-methyl-phenylacetate | google.com |
Quaternization and Ylide Formation
Further reaction of the pyridine nitrogen with an excess of a reactive alkyl halide can lead to quaternization , forming a positively charged pyridinium (B92312) salt. nih.gov These salts are valuable synthetic intermediates.
Upon treatment with a suitable base, the quaternized salt can be deprotonated at the α-carbon of the N-alkyl group to form a pyridinium ylide . organic-chemistry.orgresearchgate.net Pyridinium ylides are 1,3-dipoles and are highly useful in cycloaddition reactions, particularly [3+2] cycloadditions with dipolarophiles like alkynes or alkenes, to construct new heterocyclic rings such as indolizines. nih.govorganic-chemistry.org While this reactivity is a cornerstone of pyridine chemistry, specific applications starting from the thieno[3,2-c]pyridine scaffold require further investigation. The general transformation is expected to proceed as follows:
Quaternization: Reaction of the thieno[3,2-c]pyridine with an alkyl halide (e.g., methyl 2-bromoacetate) to form the corresponding N-substituted thieno[3,2-c]pyridinium salt. nih.gov
Ylide Formation: In-situ treatment of the pyridinium salt with a base (e.g., K₂CO₃, Et₃N) to generate the pyridinium ylide. organic-chemistry.org
Electrophilic and Nucleophilic Reactions on the Thiophene (B33073) Ring
The fused thiophene ring possesses its own distinct reactivity, which is influenced by the electron-donating nature of the sulfur atom and the electronic effects of the fused pyridine ring. Thiophene is an electron-rich aromatic system and is generally more susceptible to electrophilic substitution than nucleophilic attack.
Electrophilic substitution reactions, such as halogenation, nitration, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, are expected to occur on the thiophene ring. chemistrysteps.comijpcbs.comyoutube.com The regioselectivity is directed by the fused pyridine ring and the sulfur atom. In the thieno[3,2-c]pyridine system, the C3 position is the most likely site for electrophilic attack, as it is the α-position relative to the sulfur atom and is less sterically hindered than the C2 position, which is already substituted with chlorine. Indeed, the bromination of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative with bromine in acetic acid has been shown to yield the corresponding 2-bromo-THTP, indicating that substitution on the thiophene ring is feasible, although in that specific case the C2 position was unsubstituted. nih.gov The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., from POCl₃/DMF) to introduce a formyl group, is a mild electrophilic substitution that works well on many electron-rich heterocycles. researchgate.netwikipedia.org
Nucleophilic reactions directly on the thiophene ring are less common unless the ring is activated by strong electron-withdrawing groups. A more common strategy to functionalize the thiophene ring via a nucleophilic-type process is through directed ortho-metalation (DoM). This involves deprotonation with a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. However, it has been reported that thieno[3,2-c]pyridines are not readily metallated on the thiophene ring with bases like n-butyl lithium, as addition to the pyridine C=N bond can be a competing pathway. A more effective method for generating a nucleophilic center on the thiophene ring is through halogen-metal exchange, for instance, by treating a bromo-thienopyridine with an organolithium reagent at low temperatures.
Ring-Opening and Rearrangement Processes
The thieno[3,2-c]pyridine scaffold is generally a stable heterocyclic system. Ring-opening reactions would require significant energy input and are not commonly observed under standard synthetic conditions.
However, rearrangement reactions, particularly ring expansions of the tetrahydropyridine (B1245486) ring, have been documented in related systems under specific conditions. For example, tetrahydropyridopyrimidines have been shown to undergo a tandem cleavage-cyclization piperidine (B6355638) ring enlargement when treated with terminal activated alkynes. researchgate.net This suggests that under certain reactive conditions, the tetrahydropyridine ring within the this compound framework could potentially undergo similar transformations.
A plausible mechanism for such a rearrangement could involve the formation of a diradical intermediate, as has been proposed for photochemical ring expansions of other small heterocycles. nih.govrsc.org
Synthesis of Condensed Heterocyclic Systems from this compound
The presence of the reactive 2-chloro group on the thiophene ring and the secondary amine in the tetrahydropyridine ring makes this compound a potentially valuable building block for the synthesis of more complex, condensed heterocyclic systems.
The 2-chloro substituent can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups that can then participate in cyclization reactions. For instance, the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives has been achieved through the reaction of 2-aminothiophenes with various reagents. researchgate.netnih.govresearchgate.net While the starting material is different, it demonstrates the utility of a functionalized thiophene ring in building fused pyrimidine (B1678525) systems. A similar strategy could be envisioned starting from the 2-amino derivative of the title compound.
Furthermore, the secondary amine in the tetrahydropyridine ring can be acylated or alkylated, followed by intramolecular cyclization to form fused ring systems. The synthesis of various pyrido[1,2-a]thieno[3,2-e]pyrimidines from 2-aminothiophenes highlights the versatility of the thienopyridine core in constructing polycyclic systems. nih.gov
The following table provides examples of the synthesis of fused heterocycles from related thienopyridine precursors.
| Starting Material | Reagents | Product | Reference |
| 2-Aminothiophenes | Cyanoacetic acid, DMF-DMA, Hydrazine | Aminopyrazoles fused to thiophene | nih.gov |
| 2-Aminothiophenes | Arylidenemalononitrile | Pyrido[1,2-a]thieno[3,2-e]pyrimidines | nih.gov |
| 6-Chlorothieno[3,2-d]pyrimidine | Phenylmethanamine | N-benzylthieno[3,2-d]pyrimidin-2-amine | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Field and Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental data for the proton and carbon-13 NMR assignments, as well as heteronuclear correlation (HSQC, HMBC) and NOESY studies for 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine, are not available in the reviewed literature. Furthermore, no studies on its solid-state NMR for polymorphism and crystal structure analysis were found.
No data available.
No data available.
No data available.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)
Detailed experimental FT-IR and Raman spectra, including the interpretation of characteristic functional group frequencies and analyses of conformation and intermolecular interactions for this compound, have not been reported in the accessible scientific literature.
No data available.
No data available.
High-Resolution Mass Spectrometry and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique, coupled with the analysis of fragmentation patterns, provides definitive structural information.
High-resolution mass spectrometry furnishes the exact mass of the molecular ion, allowing for the unequivocal determination of the molecular formula. For this compound, with a nominal mass of 173 g/mol , HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak (from the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, from the ³⁵Cl isotope) miamioh.edulibretexts.org.
Table 1: Predicted High-Resolution Mass Spectrometry Data for C₇H₈ClNS
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.01387 |
| [M+Na]⁺ | 195.99581 |
| [M-H]⁻ | 171.99931 |
| [M]⁺ | 173.00604 |
| [M]⁻ | 173.00714 |
This data is based on theoretical calculations for the molecular formula C₇H₈ClNS.
The fragmentation pathways of this compound under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the fragmentation of related structures and general principles of mass spectrometry libretexts.org. The fragmentation of chloro-substituted heterocyclic compounds often involves the initial loss of the chlorine atom or a hydrogen chloride molecule miamioh.edu. For the thieno[3,2-c]pyridine (B143518) core, characteristic fissions would likely involve the cleavage of the saturated pyridine (B92270) ring.
A plausible fragmentation pathway would begin with the molecular ion, which could then undergo several key fragmentations:
Loss of a chlorine radical (Cl•): This is a common fragmentation for chloro-substituted compounds and would result in a fragment ion corresponding to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) cation nih.gov.
Retro-Diels-Alder (RDA) reaction: The tetrahydropyridine (B1245486) ring could undergo an RDA reaction, leading to the cleavage of the ring and the formation of smaller, stable fragments.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyridine ring is a typical fragmentation pathway for amines and would lead to the opening of the pyridine ring.
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification.
X-ray Crystallography for Absolute Structure and Packing Arrangements
While HRMS provides connectivity, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not publicly available, data from a closely related derivative, 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, provides significant insight into the core structure researchgate.net.
In the derivative, the thieno[3,2-c]pyridine core exhibits specific bond lengths and angles. The thiophene (B33073) ring is planar, while the tetrahydropyridine ring adopts a half-chair conformation. This information is crucial for understanding the molecule's shape and how it might interact with biological targets. The crystal packing is stabilized by intermolecular interactions, which dictate the solid-state properties of the compound.
Table 2: Selected Crystallographic Data for a 2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5753 (4) |
| b (Å) | 10.8291 (4) |
| c (Å) | 8.0679 (3) |
| V (ų) | 923.94 (6) |
Data obtained from the crystallographic study of 2-chloro-1-(6,7-dihydrothieno [3,2-c]pyridin-5(4H)-yl)ethanone. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be essential for their stereochemical characterization. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of stereocenters.
The ECD spectrum of a chiral derivative would show positive or negative Cotton effects at specific wavelengths, which are characteristic of its three-dimensional structure. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the molecule can be confidently assigned. While no specific ECD data for chiral derivatives of the title compound are available, the technique remains a critical tool in the stereochemical elucidation of related chiral heterocyclic compounds.
Computational and Theoretical Studies of 2 Chloro 4h,5h,6h,7h Thieno 3,2 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Properties
Detailed quantum chemical calculations, including molecular orbital theory, frontier orbital analysis, charge distribution, electrostatic potentials, and spectroscopic property predictions for 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine, are not sufficiently documented in available research.
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound are not available.
Information regarding the charge distribution and electrostatic potential maps for this specific compound is not present in the surveyed literature.
Predicted NMR chemical shifts and vibrational frequencies based on computational models for this compound have not been publicly reported.
Conformational Analysis and Energy Landscapes
A detailed conformational analysis, including potential energy surface scans and the identification of interconversion pathways for this compound, is not available in the scientific literature.
There are no published potential energy surface scans that would detail the energy changes associated with bond rotations within the this compound molecule.
Without potential energy surface scans, the energy barriers and transition states for the interconversion between different conformations of this compound remain undetermined.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, providing insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental means alone. For a substituted thienopyridine like this compound, such studies would be invaluable for understanding its reactivity and optimizing synthetic pathways.
The characterization of transition states is a cornerstone of computational reaction mechanism analysis. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties dictate the activation barrier of a reaction.
Methodology: Typically, transition state geometries are located using quantum chemical methods like DFT. These calculations would identify the specific arrangement of atoms corresponding to the energy maximum between a reactant and a product. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Expected Findings: For this compound, computational studies would be expected to characterize transition states for various potential reactions, such as electrophilic substitution on the thiophene (B33073) ring or nucleophilic substitution at the chloro-position. The data would provide precise bond lengths and angles at the point of bond formation or cleavage.
Table 5.3.1: Hypothetical Transition State Parameters for a Reaction of this compound (Note: This table is illustrative as specific data is not available.)
| Reaction Type | Key Bonds in TS (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C-E: 2.15, C-H: 1.50 | -450 | 25.5 |
| Nucleophilic Substitution (SₙAr) | C-Cl: 2.20, C-Nu: 2.35 | -380 | 32.1 |
An energetic profile, or reaction coordinate diagram, visually represents the energy changes that occur as reactants are converted into products. These profiles are constructed by calculating the relative energies of reactants, intermediates, transition states, and products.
Expected Findings: For transformations involving this compound, these profiles would reveal whether a reaction is kinetically favored (low activation energy) or thermodynamically favored (products are lower in energy than reactants). It would also clarify whether a reaction proceeds through a single step or involves multiple steps with intermediates.
Computational Modeling of Molecular Interactions
Beyond covalent bond-making and breaking, computational modeling is crucial for understanding non-covalent interactions. These forces govern how molecules recognize and interact with each other, which is fundamental to ligand-host chemistry and the formation of larger, ordered structures. The presence of a chlorine atom, a nitrogen atom, and a sulfur-containing aromatic ring in this compound suggests a rich landscape of potential non-covalent interactions.
In the context of materials science and host-guest chemistry, understanding how a molecule like this compound (the ligand or guest) might interact with a larger host molecule (e.g., a cyclodextrin, calixarene, or a metal-organic framework) is of significant interest.
Methodology: Computational techniques such as molecular mechanics or DFT can be used to model the interaction between the ligand and the host. Calculations of interaction energies, analysis of intermolecular distances, and visualization of molecular electrostatic potential (MEP) surfaces are common approaches. The MEP would highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrostatic interactions. The chlorine atom, for instance, can exhibit a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond donor.
Expected Findings: Modeling would predict the most stable binding orientation of the thienopyridine within a host cavity and quantify the strength of the interaction. It would also dissect the contributions of different forces, such as hydrogen bonding (to the pyridine (B92270) nitrogen), halogen bonding (from the chlorine), π-π stacking (involving the thiophene ring), and van der Waals forces.
Table 5.4.1: Predicted Interaction Energies for Ligand-Host Complex (Note: This table is illustrative as specific data is not available.)
| Host System | Binding Site | Calculated Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|---|
| β-Cyclodextrin | Cavity | -8.5 | Van der Waals / Hydrophobic |
| Generic Aromatic Cage | -12.2 | π-π Stacking / Halogen Bonding |
Computational methods can predict how individual molecules will self-assemble into larger, ordered structures, such as molecular crystals or liquid crystals. This is driven by the interplay of various non-covalent interactions.
Methodology: Crystal structure prediction (CSP) is a field of computational chemistry that aims to predict the crystal packing of a molecule from its chemical diagram alone. This often involves generating a multitude of possible packing arrangements and ranking them based on their calculated lattice energies. DFT calculations, particularly those including corrections for dispersion forces, are essential for accurately modeling the subtle energies of interaction that dictate crystal packing, such as halogen bonding and π-stacking.
Expected Findings: For this compound, these studies would predict the most likely three-dimensional arrangement of molecules in the solid state. They would identify the key intermolecular synthons—the recurring interaction patterns—responsible for holding the structure together. For example, predictions might reveal chains formed by C-H···N hydrogen bonds or sheets formed through a combination of π-stacking and C-Cl···S halogen bonds.
Advanced Applications in Materials Science and Chemical Technology
Organic Electronics and Optoelectronic Devices
There is currently no available research detailing the integration or performance of 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine in organic electronics and optoelectronic devices. The following subsections reflect this lack of specific data.
Integration into Conjugated Polymer Systems
No studies have been found that report the synthesis or characterization of conjugated polymer systems incorporating this compound as a monomer or a constituent unit. While other derivatives of thieno[3,2-c]pyridine (B143518) have been investigated for the development of novel conjugated polymers, data on the specific role and impact of the 2-chloro substitution in the tetrahydrothienopyridine core on polymer properties are absent from the current body of scientific literature.
Development of Organic Field-Effect Transistors (OFETs)
There are no published reports on the fabrication or performance of Organic Field-Effect Transistors (OFETs) utilizing this compound as the semiconductor layer. Consequently, no data on key performance metrics such as charge carrier mobility, on/off ratio, or threshold voltage for this specific compound are available. Research on related thieno[3,2-c]pyridine structures suggests the potential of this heterocyclic system in organic semiconductors, but direct evidence for the 2-chloro derivative is lacking.
Photovoltaic Applications
The application of this compound in photovoltaic devices, such as organic solar cells, has not been reported in the scientific literature. Therefore, there are no research findings or data tables concerning its efficiency, open-circuit voltage, short-circuit current, or fill factor in such applications.
Advanced Catalysis and Ligand Design
Similar to the field of organic electronics, there is a notable absence of research on the catalytic applications of this compound.
Role as Ligands in Organometallic Catalysis
No literature has been found that describes the use of this compound as a ligand in organometallic catalysis. The potential of the pyridine (B92270) nitrogen and the thiophene (B33073) sulfur to coordinate with metal centers is a recognized feature of this class of compounds, but specific studies detailing the synthesis, characterization, and catalytic activity of metal complexes with this particular ligand are not available.
Self-Assembled Catalytic Systems
There are no reports on the involvement of this compound in the formation or function of self-assembled catalytic systems.
Chemical Sensors and Sensing Platforms
The thieno[3,2-c]pyridine scaffold possesses inherent characteristics that make it a region of interest for the development of chemical sensors. The presence of nitrogen and sulfur heteroatoms provides potential coordination sites for metal ions, while the fused aromatic system can be engineered to exhibit fluorescence. These properties are fundamental to the design of optical and electrochemical sensors.
Research into related pyridine derivatives has demonstrated their utility in creating fluorescent chemosensors for the detection of toxic heavy metal ions. mdpi.com For instance, certain pyridine-based compounds exhibit a fluorescent response upon binding with cations like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com This mechanism often involves the complexation of the metal ion with electronegative heteroatoms in the organic molecule, leading to a detectable change in fluorescence intensity. mdpi.com
While direct research specifically employing this compound in sensing platforms is not extensively documented, its structural similarity to these proven sensor molecules suggests a strong potential for its application in this area. The thienopyridine core, with its electron-rich thiophene and electron-deficient pyridine components, provides a versatile platform for creating new sensing materials. Future research may focus on modifying this core structure to develop selective and sensitive sensors for various environmental and biological analytes.
Functional Materials Synthesis
The this compound core is a versatile precursor in the synthesis of a variety of functional materials, particularly organic semiconductors and coordination polymers like metal-organic frameworks (MOFs). Its rigid, planar thiophene ring fused with the pyridine moiety creates a scaffold that can be incorporated into larger polymeric structures to tailor their electronic and physical properties.
Organic Semiconductors: Thienopyridine derivatives are actively being explored for their use in organic electronics. The electron-deficient nature of the pyridine ring combined with the electron-rich thiophene ring makes the thieno[3,2-c]pyridine system an excellent building block for creating materials with desirable charge-transport properties. These materials are crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
For example, polymers incorporating thienopyridine-based units have been synthesized and shown to exhibit p-type (hole-transporting) semiconductor behavior. The performance of these materials is highly dependent on the specific polymer structure and molecular arrangement.
Table 1: Charge-Transport Properties of Thienopyridine-Based Polymers
| Polymer Derivative | Hole Mobility (cm²/V·s) | Application |
|---|---|---|
| Regioirregular Polymer | 0.14 | Organic Electronics |
| Regioregular Polymer | 0.32 | Organic Electronics |
This table presents data for polymers derived from the broader thienopyridine class to illustrate the potential of the scaffold.
Metal-Organic Frameworks (MOFs): Metal-organic frameworks are a class of crystalline porous polymers created by linking metal ions or clusters with organic ligands. mdpi.com The resulting structures have exceptionally high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. mdpi.com
The nitrogen atom in the pyridine ring of the thieno[3,2-c]pyridine scaffold can act as a coordination site for metal ions, making it a suitable organic linker for the synthesis of novel MOFs. By incorporating this heterocyclic unit, it is possible to introduce specific electronic properties or catalytic sites into the framework. For instance, the thienopyridine core has been suggested for building MOFs with copper (II) nodes. The choice of the organic linker is critical in dictating the final structure and properties of the MOF. nih.gov
Future Research Directions and Uncharted Territories
Exploration of Novel Reaction Pathways and Domino Reactions
The synthesis of complex heterocyclic frameworks from simple starting materials in a single operation is a primary goal of modern organic chemistry. For 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine and its derivatives, the exploration of novel reaction pathways, particularly domino reactions, presents a fertile ground for future research. Domino reactions, also known as tandem or cascade reactions, offer significant advantages, including high atom economy, reduced waste, and the ability to construct complex molecules with high efficiency and stereoselectivity. nih.gov
Future work could focus on designing new multicomponent domino reactions to assemble the tetrahydrothienopyridine core. For instance, an organocatalytic triple-domino reaction involving Michael addition, aza-Henry reaction, and cyclization has been successfully used to create tetrahydropyridines with multiple stereocenters from simple precursors. nih.gov Applying similar principles could lead to enantioselective syntheses of novel this compound analogs.
Furthermore, existing tetrahydrothieno[3,2-c]pyridine scaffolds can be used as substrates in novel domino sequences. Research has shown that 4-aryl-substituted tetrahydrothieno[3,2-c]pyridines can undergo domino reactions with activated alkynes, leading to a tetrahydropyridine (B1245486) ring expansion to form novel tetrahydrothieno[2,3-d]azocines. researchgate.net This transformation proceeds through a zwitterionic intermediate, and the presence of an aryl substituent at the 4-position is crucial for stabilizing this intermediate and facilitating the ring expansion. researchgate.net Future investigations could explore the scope of this reaction with different substituents and alkynes, opening pathways to new fused heterocyclic systems with potential biological activities.
Table 1: Examples of Domino Reactions in Heterocyclic Synthesis
| Reaction Type | Starting Materials | Product | Key Features |
| Triple Domino Reaction nih.gov | 1,3-dicarbonyl compounds, β-nitroolefins, aldimines | Substituted Tetrahydropyridines | Organocatalyzed, creates three contiguous stereocenters. |
| Ring Expansion Domino Reaction researchgate.net | 4-Aryl-tetrahydrothieno[3,2-c]pyridines, activated alkynes | Tetrahydrothieno[2,3-d]azocines | Expands the tetrahydropyridine ring by two carbon atoms. |
| Michael-SNAr Domino Approach nih.gov | tert-butyl 2-fluoro-5-nitrobenzoylacetate, imines | Substituted 2,3-dihydro-4(1H)-quinolinones | Imine addition followed by intramolecular aromatic substitution. |
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. rasayanjournal.co.in For the synthesis of this compound and its derivatives, future research will undoubtedly focus on creating more sustainable and environmentally benign processes. This involves minimizing hazardous waste, reducing energy consumption, and using renewable resources. rasayanjournal.co.inmdpi.com
Microwave-assisted organic synthesis is a key technology in this area, often leading to dramatically reduced reaction times, improved yields, and enhanced selectivity. researchgate.netnih.gov A one-pot microwave-assisted synthesis for Ticlopidine (B1205844), a well-known derivative of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core, has been developed. This method utilizes the Pictet-Spengler reaction of thiophene (B33073) ethylamine (B1201723) and formaldehyde (B43269) under microwave irradiation, achieving a 67.48% yield in a significantly shorter time compared to conventional heating methods. wisdomlib.org Future research should aim to adapt and optimize microwave-assisted protocols for the synthesis of the chloro-substituted target compound and its analogs, potentially leading to more efficient and eco-friendly manufacturing processes. wisdomlib.orgnih.gov
Other green chemistry approaches to be explored include:
Solvent-free reactions or the use of green solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.in
Catalysis: Developing highly efficient and recyclable catalysts (e.g., metal nanoparticles or organocatalysts) can minimize waste and improve reaction efficiency. rasayanjournal.co.inijpsonline.com
Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine several steps into a single operation, reducing solvent use, purification steps, and waste generation. rasayanjournal.co.inacs.org
Ultrasonic Irradiation: Sonochemistry has emerged as another green technique that can accelerate reaction rates and improve yields, often under milder conditions than conventional methods. mdpi.com
High-Throughput Synthesis and Screening for Material Applications
The thienopyridine scaffold is a promising building block for novel organic materials with applications in electronics and energy. Future research should leverage high-throughput synthesis and screening techniques to rapidly create and evaluate libraries of this compound derivatives for various material applications. By systematically modifying the core structure with different functional groups, researchers can tune the electronic and photophysical properties of these materials. numberanalytics.com
Potential applications for thienopyridine-based materials include:
Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are widely used as emissive and charge-transporting materials in OLEDs due to their tunable optical properties and high electron mobility. numberanalytics.com
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells, thienopyridine derivatives could enhance power conversion efficiency. numberanalytics.com
Organic Field-Effect Transistors (OFETs): The semiconducting properties of these compounds make them suitable for use as the active channel material in OFETs. numberanalytics.com
Emerging trends in heterocyclic materials research that can be applied to this compound include the development of fused-ring systems and macrocycles to enhance π-conjugation and charge transport, as well as the integration of these materials with other advanced materials like graphene. numberanalytics.com
Advanced In-Situ Spectroscopic Characterization During Reactions
A deep understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is crucial for optimizing synthetic routes. Advanced in-situ spectroscopic techniques offer a powerful window into chemical reactions as they occur in real-time. Future research on the synthesis of this compound should increasingly employ these methods.
In-situ NMR Spectroscopy: This technique allows for the continuous monitoring of reactant consumption, product formation, and the detection of intermediates directly in the reaction vessel. researchgate.netd-nb.inforesearchgate.net Flow chemistry setups coupled with NMR spectroscopy are particularly powerful for studying reaction kinetics and mechanisms under precisely controlled conditions. beilstein-journals.orgbeilstein-journals.org Applying in-situ NMR could elucidate the complex pathways in the formation of the thienopyridine ring, leading to improved yields and selectivity. researchgate.net
In-situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is highly effective for tracking changes in functional groups during a reaction. nih.gov It can provide valuable kinetic data and insights into reaction mechanisms, especially in catalyst development and process optimization. nih.govnih.gov For instance, in-situ FTIR can be used to study the noncovalent interactions in pre-polymerization solutions or to monitor the dynamics of crystallization processes, which are critical for both synthesis and materials development. nih.govnih.gov
The combination of these in-situ techniques provides a comprehensive picture of a chemical transformation, enabling researchers to move beyond static, endpoint analysis to a dynamic understanding of the entire reaction process. nih.gov
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental synthesis and computational chemistry has become an indispensable tool in modern chemical research. For this compound, a combined experimental and theoretical approach will accelerate the discovery of new derivatives and applications.
Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. nih.govnih.gov These calculations can help elucidate reaction mechanisms, predict the stability of intermediates, and understand the structure-property relationships that govern the behavior of thienopyridine derivatives. jetir.org For example, DFT studies can calculate the heats of formation for different isomers and derivatives, providing insights into their relative stabilities. researchgate.net
Molecular docking simulations are another powerful computational tool, particularly for designing molecules with specific biological activities. By modeling the interaction between a potential drug molecule and its protein target, researchers can predict binding affinity and mode, guiding the design of more potent and selective compounds. nih.govjetir.org This approach has been successfully applied to other heterocyclic systems and holds significant promise for the development of new therapeutic agents based on the thienopyridine scaffold. jetir.org The integration of these in silico predictions with experimental validation creates a highly efficient feedback loop for molecular design and discovery. nih.govjetir.org
Design and Synthesis of Thienopyridine-Based Supramolecular Architectures
Supramolecular chemistry, which focuses on the noncovalent interactions between molecules, offers a pathway to create complex, functional assemblies from molecular building blocks. The this compound scaffold, with its combination of aromatic (thiophene) and heterocyclic (pyridine) rings, possesses ideal features for directing supramolecular self-assembly through hydrogen bonding, π-stacking, and other weak interactions. nih.govmersin.edu.tr
Future research in this area could explore:
Crystal Engineering: Systematically studying how modifications to the thienopyridine core influence crystal packing and the formation of specific supramolecular synthons. Hirshfeld surface analysis can be a valuable tool to visualize and quantify the intermolecular contacts that govern the crystal structure. mersin.edu.trresearchgate.net
Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen atom in the thienopyridine structure is an excellent coordination site for metal ions. By functionalizing the scaffold with additional linker groups (e.g., carboxylates), it can be used as a building block for novel MOFs. mdpi.comresearchgate.netnih.gov These materials have porous structures and are of great interest for applications in gas storage, separation, and catalysis. mdpi.com
Supramolecular Polymers: By introducing self-complementary hydrogen bonding motifs (like amides), thienopyridine derivatives could be designed to self-assemble into well-defined, one-dimensional supramolecular polymers. nih.gov The steric and electronic properties of substituents could be used to control the assembly mechanism (e.g., isodesmic vs. cooperative) and the chiroptical properties of the resulting helical assemblies. nih.gov
This exploration into supramolecular chemistry would expand the application of this compound beyond traditional small-molecule chemistry into the realm of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine?
- Methodological Answer : Synthesis typically involves cyclization and halogenation steps. Polar solvents like DMF or THF are preferred due to their ability to stabilize intermediates and enhance reaction rates . Protecting groups (e.g., tert-butyl esters) may be used to prevent side reactions during functionalization of the thienopyridine core . For example, tert-butyl 2-amino-6-methyl derivatives are synthesized via multi-step protocols involving Grignard reagents and azide cyclization .
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer : Key techniques include:
- HPLC : Purity validation (e.g., ≥98% by HPLC) .
- Chiral Chromatography : For enantiomer resolution using columns like Chiralcel OD-H, critical for studying stereoisomers in drug intermediates .
- NMR/FT-IR : To confirm substituent positions and ring saturation.
- Melting Point Analysis : Reported values (e.g., 210°C for hydrochloride salts) help verify consistency .
Advanced Research Questions
Q. What challenges arise in separating enantiomers of thienopyridine derivatives, and how are they addressed?
- Methodological Answer : Thienopyridines with chiral centers (e.g., Prasugrel intermediates) often require specialized chiral stationary phases (CSPs). For example, Chiralcel OD-H effectively resolves racemic mixtures, while other CSPs may fail due to structural rigidity . Optimization involves adjusting mobile phase composition (e.g., hexane:isopropanol ratios) and temperature to enhance resolution.
Q. How does the reactivity of 2-Chloro-thieno[3,2-c]pyridine influence its role in synthesizing antithrombotic drugs?
- Methodological Answer : The chlorine atom acts as a leaving group, enabling nucleophilic substitution to introduce pharmacophores. For instance:
- In Clopidogrel synthesis , the chloro group is replaced by a 2-chlorophenylacetyl moiety to form the active metabolite .
- In Prasugrel intermediates , the scaffold is functionalized with cyclopropyl and fluorophenyl groups via SNAr reactions .
- Table : Key Derivatives and Applications
| Derivative | Target Drug | Key Reaction Step | Reference |
|---|---|---|---|
| 5-(2-Chlorobenzyl) derivative | Ticlopidine | Friedel-Crafts alkylation | |
| 2-Oxo-hexahydro derivative | Prasugrel | Oxidation of thioether to sulfone |
Q. How can researchers address contradictions in reaction yields when using different solvents?
- Methodological Answer : Solvent polarity significantly impacts reaction efficiency. For example:
- DMF/THF : Enhance nucleophilicity in substitution reactions but may cause side reactions with sensitive intermediates .
- Dichloromethane : Used in low-polarity conditions for acid-sensitive steps (e.g., protecting group removal) .
Q. What safety protocols are critical when handling 2-Chloro-thieno[3,2-c]pyridine and its derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- Storage : Keep in airtight containers away from ignition sources (flash point ~174°C for related compounds) .
Q. How can gram-scale synthesis of thienopyridine derivatives be optimized without chromatographic purification?
- Methodological Answer : Employ crystallization or distillation for purification. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
